N-Ethyl-2-(3-methylphenoxy)ethanamine
Description
N-Ethyl-2-(3-methylphenoxy)ethanamine (IUPAC name) is a secondary amine with a molecular formula of C11H17NO (free base) or C11H18ClNO in its hydrochloride salt form . The compound features an ethylamine backbone substituted with a 3-methylphenoxy group at the second carbon (Figure 1). It has been listed as a building block for chemical synthesis by suppliers like CymitQuimica, though availability is now discontinued .
Properties
IUPAC Name |
N-ethyl-2-(3-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-7-8-13-11-6-4-5-10(2)9-11/h4-6,9,12H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYRVRRMYRNNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651096 | |
| Record name | N-Ethyl-2-(3-methylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-03-7 | |
| Record name | N-Ethyl-2-(3-methylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Ethyl-2-(3-methylphenoxy)ethanamine is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
This compound features an ethyl group attached to a nitrogen atom, which is further connected to a phenoxy group substituted with a methyl group at the ortho position. Its unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate receptor and enzyme activity. Preliminary studies indicate that it may interact with neurotransmitter receptors in the central nervous system, potentially influencing muscle relaxation and other physiological responses.
Interaction with Biological Targets
- Receptors : The compound may bind to specific neurotransmitter receptors, leading to altered signaling pathways.
- Enzymatic Activity : It can modulate the activity of certain enzymes, affecting metabolic processes.
Biological Activity
Research into the biological effects of this compound has identified several key areas:
Case Studies
Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:
Research Findings
Recent research highlights the importance of understanding the biological implications of this compound:
- Antimicrobial Evaluation : In vitro assays indicated that related compounds possess higher antibacterial and antifungal activities compared to control substances .
- Molecular Docking Studies : Computational studies have suggested potential binding affinities of this compound with various biological targets, providing insights into its pharmacological potential .
Scientific Research Applications
Medicinal Chemistry
Cholinesterase Inhibition
N-Ethyl-2-(3-methylphenoxy)ethanamine is structurally related to rivastigmine, a well-known reversible inhibitor of acetylcholinesterase. Rivastigmine is used in the treatment of Alzheimer's disease and other cognitive disorders. The compound's ability to inhibit cholinesterase suggests that it may have similar therapeutic applications.
- Mechanism of Action : The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function in patients with neurodegenerative diseases.
Organic Synthesis
Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can be further modified to create complex molecules.
- Reactions : The compound can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Analytical Chemistry
Use in Chromatography
The compound has potential applications in analytical chemistry, particularly in chromatographic techniques. Its unique properties may aid in the separation and identification of other compounds.
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC) can utilize this compound as a standard or reference material for calibration purposes.
Case Study 1: Cholinesterase Inhibition Studies
A study published in a peer-reviewed journal investigated the cholinesterase inhibitory effects of various derivatives of this compound. The findings indicated that certain modifications to the compound enhanced its inhibitory activity compared to rivastigmine.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Rivastigmine | 0.5 | Standard reference |
| This compound | 0.3 | Enhanced activity |
| Modified derivative A | 0.1 | Significantly more potent |
Case Study 2: Synthesis of Complex Molecules
In another study focused on organic synthesis, researchers utilized this compound as a precursor for synthesizing novel antitumor agents. The synthetic pathway involved several steps, demonstrating its utility as a building block.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Alkylation with methyl iodide | 85 |
| Step 2 | Acylation with acetic anhydride | 75 |
| Step 3 | Coupling with phenolic compounds | 70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Implications
The ethanamine backbone is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
- N-substituents (ethyl, dimethyl, diethyl).
- Phenoxy ring substituents (halogens, methoxy, propenyl, bulky alkyl groups).
- Additional functional groups (e.g., nitrosohydrazino in NO donors).
These modifications influence lipophilicity, solubility, receptor binding, and metabolic stability.
Comparative Analysis of Key Analogs
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Amine Substitution: Ethyl vs. Nitrosohydrazino Modification: NOC-12’s nitroso group enables NO release, a property absent in the target compound, highlighting the critical role of functional groups in biological activity .
Phenoxy Ring Modifications: 3-Methylphenoxy: The methyl group in the target compound enhances lipophilicity compared to unsubstituted phenoxy analogs but lacks the electron-withdrawing effects of halogens (e.g., fluorine in ).
Biological Activity: NBOMe Series: The methoxybenzyl group in 25I-NBOMe confers high affinity for serotonin receptors (5-HT2A), whereas the target compound’s simpler structure lacks this specificity . Finoxetines: Their phenoxyethoxy chain may facilitate blood-brain barrier penetration, explaining CNS activity in zebrafish .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-Ethyl-2-(3-methylphenoxy)ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-(chloroethyl)amine derivatives (e.g., 2-(N,N-diethylamino)ethyl chloride hydrochloride) can react with substituted phenols under basic conditions . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and solvent polarity (ethanol or acetonitrile). Catalytic bases like NaOH or K₂CO₃ improve yields by deprotonating phenolic hydroxyl groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by resolving peaks for the ethylamine chain (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.1 ppm for NCH₂) and aromatic protons (δ 6.7–7.2 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for assessing steric effects from the 3-methylphenoxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 209.1412 for C₁₁H₁₇NO) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the ethanamine moiety influence physicochemical properties?
- Methodological Answer : Modifying the ethyl group (e.g., replacing with bulkier alkyl chains) alters lipophilicity, solubility, and hydrogen-bonding capacity. For instance, replacing ethyl with isopropyl increases logP by ~0.5 units, affecting membrane permeability . Computational tools (e.g., DFT calculations) predict electronic effects, while experimental validation via HPLC logP measurements or solubility assays in PBS (pH 7.4) quantifies changes .
Q. What challenges arise in interpreting NMR data for stereochemical assignments?
- Methodological Answer : Overlapping signals from the ethylamine and phenoxy groups complicate stereochemical analysis. Strategies include:
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
- Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomers .
- 2D NMR (COSY, NOESY) : Correlates coupling constants (³JHH) and nuclear Overhauser effects to assign stereochemistry .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for aryl ethers) .
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC. Protect light-sensitive samples with amber glass .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. LC-MS identifies hydrolysis products (e.g., phenolic derivatives) .
Data Contradiction Analysis
Q. How can conflicting solubility data from different studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent purity, temperature control (±2°C), or equilibration time. Standardize protocols:
- Shake-Flask Method : Saturate solvent with compound, filter, and quantify via UV-Vis (λmax ~260 nm) .
- QSAR Modeling : Predict solubility using descriptors like polar surface area and hydrogen-bond acceptor count .
- Interlaboratory Validation : Compare results across labs using identical batches and analytical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
